2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a cyano group, a thiophene ring, a pyridine ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s known that cyanoacetamide-n-derivatives, which this compound is a part of, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit diverse biological activities, including anticancer, antimicrobial, anticonvulsant, antiviral, anti-hiv, antifungal, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where the key intermediate is formed through the reaction of a substituted thiophene derivative with malononitrile or ethyl cyanoacetate in the presence of elemental sulfur and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are typically employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-nitrophenyl)acetamide: Similar in structure but with a nitrophenyl group instead of a thiophene ring.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Contains a bithiophene moiety and shows similar biological activities.
Uniqueness
2-cyano-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of a cyano group, thiophene, pyridine, and benzenesulfonamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-cyano-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c18-9-14-4-1-2-6-17(14)24(21,22)20-11-13-8-15(12-19-10-13)16-5-3-7-23-16/h1-8,10,12,20H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEGNOZMBKFHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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